N-(4-Nitrophenazin-1-yl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 282.25 g/mol. This compound is characterized by the presence of a nitrophenazinyl group attached to an acetamide moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 92061-23-9, and its structural data can be found in chemical databases such as PubChem and Chemsrc. It is synthesized through specific chemical reactions that involve nitrophenazin derivatives, which are known for their biological activity.
N-(4-Nitrophenazin-1-yl)acetamide belongs to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N), and they play significant roles in biological systems as well as in synthetic organic chemistry.
The synthesis of N-(4-Nitrophenazin-1-yl)acetamide typically involves the reaction of 4-nitrophenazine with acetic anhydride or acetyl chloride. The general method can be outlined as follows:
The reaction mechanism typically involves nucleophilic attack by the nitrogen atom of the 4-nitrophenazine on the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of N-(4-nitrophenazin-1-yl)acetamide and releasing acetic acid as a byproduct.
The molecular structure of N-(4-Nitrophenazin-1-yl)acetamide can be represented as follows:
Key structural data includes:
N-(4-Nitrophenazin-1-yl)acetamide can participate in various chemical reactions typical for amides, including:
The stability of N-(4-Nitrophenazin-1-yl)acetamide under different conditions (pH, temperature) influences its reactivity profile and potential applications in drug development.
Research indicates that modifications in the phenazine structure can significantly affect biological activity, emphasizing the importance of structural integrity in drug design.
The physical properties of N-(4-Nitrophenazin-1-yl)acetamide include:
Chemical properties include:
N-(4-Nitrophenazin-1-yl)acetamide has potential applications in:
The synthesis of N-(4-nitrophenazin-1-yl)acetamide derivatives relies on strategic methodologies to conjugate the nitrophenazine core with acetamide-containing pharmacophores. Two principal approaches enable this molecular hybridization: copper-catalyzed click chemistry for triazole linkages and piperazine functionalization through nucleophilic substitution reactions.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) serves as a cornerstone for constructing triazole-bridged phenazine-acetamide hybrids. This "click chemistry" approach offers exceptional regioselectivity (yielding 1,4-disubstituted triazoles) and biocompatible reaction conditions. The general protocol involves:
This method achieves high yields (>85%) and accommodates diverse acetamide modifications through variant alkyne components. The triazole ring enhances metabolic stability and participates in hydrogen bonding within biological targets, contributing to pharmacophore efficiency. Reaction optimization studies demonstrate that copper bromide without additional ligands provides optimal turnover at 60°C, particularly for synthesizing 5-alkynyl-1,2,3-triazole derivatives [5].
Table 1: Optimized Conditions for CuAAC Conjugation
| Component | Optimized Reagent/Condition | Function | Impact on Yield |
|---|---|---|---|
| Copper Source | CuBr | Catalyzes regioselective cycloaddition | Increases to 91% |
| Temperature | 60°C | Accelerates reaction kinetics | Improves by 25-30% |
| Solvent System | t-BuOH/H₂O (1:1) | Balances solubility of components | Prevents precipitation |
| Reducing Agent | Sodium ascorbate | Maintains Cu(I) state | Eliminates side products |
Piperazine rings serve as versatile spacers between nitrophenazine and acetamide units, with nitrogen functionalization modulating solubility and target engagement. Key strategies include:
Critical to both approaches is controlling mono-substitution to avoid di-quaternary ammonium salts. Excess piperazine (2.5 eq.) ensures selective mono-alkylation of chloroacetamides, as demonstrated in the synthesis of 2-chloro-N-(4-(4-substituted phenyl)thiazol-2-yl)acetamide intermediates [4]. Modifications at the piperazine N-4 position with methyl, benzyl, or sulfonyl groups fine-tune lipophilicity (logP ± 0.8), impacting blood-brain barrier penetration.
Table 2: Piperazine-Acetamide Conjugation Approaches
| Strategy | Reagents | Conditions | Key Intermediate | Application Scope |
|---|---|---|---|---|
| Sulfonylation | ArSO₂Cl, Et₃N | DCM, 0°C→RT, 12 h | N-Sulfonylpiperazines | Electron-deficient acetamides |
| Alkylation | R-NH-C(O)CH₂Cl, K₂CO₃ | CH₃CN, reflux, 6 h | 1-(Chloroacetamide)-4-nitrophenazines | Heterocyclic acetamides |
| Reductive Amination | Carbonyl compounds, NaBH₃CN | MeOH, 24 h | N-Alkylpiperazines | Lipophilic tail integration |
The position and electronic nature of nitro group substitution on phenazine critically govern bioactivity:
SAR analyses reveal that replacing -NO₂ with -CN or -CF₃ maintains electron-withdrawing capacity but diminishes antimicrobial effects against Helicobacter pylori, underscoring the nitro group’s role in disrupting bacterial redox homeostasis [3].
Table 3: Bioactivity Modulation via Phenazine Substitution
| Substituent | Position | Anticancer IC₅₀ (μM) | LogP | DNA ΔTm (°C) | Microbial MIC (μg/mL) |
|---|---|---|---|---|---|
| -NO₂ | 4 | 0.32 ± 0.11 | 2.87 | +8.2 | 3.12 |
| -NO₂ | 2 | 1.56 ± 0.34 | 2.91 | +3.1 | 12.85 |
| -CN | 4 | 0.98 ± 0.21 | 2.45 | +5.7 | 25.00 |
| -NH₂ | 4 | >10 | 1.92 | +1.3 | >100 |
| -OCH₃ | 7 | 2.15 ± 0.40 | 2.10 | +2.9 | 50.00 |
The acetamide linker (-NH-C(O)CH₂-) is not a passive spacer but an active pharmacophore element that influences conformation, electronic distribution, and hydrogen-bonding capacity:
Notably, chloroacetamide intermediates serve as alkylating agents for N- or S-functionalization, enabling diverse heterocyclic conjugates. Reactivity follows the order: thiolate > amine > carboxylate, allowing chemoselective synthesis [4].
Table 4: Acetamide Linker Modifications and Biological Effects
| Linker Type | Bond Length (Å) | Bond Angle (°) | Urease IC₅₀ (μM) | Xanthine Oxidase IC₅₀ (μM) | PTP1B IC₅₀ (μM) |
|---|---|---|---|---|---|
| -NH-C(O)CH₂- (methylene) | 1.32 (C=O) | 120.5 | 2.22 ± 0.09 | 0.30 ± 0.02 | 8.2 ± 0.3 |
| -NH-C(O)CH₂S- (thioether) | 1.33 (C=O) | 121.2 | 0.91 ± 0.04 | 0.45 ± 0.04 | 12.7 ± 0.5 |
| -NH-C(O)CH₂O- (ether) | 1.34 (C=O) | 119.8 | 5.87 ± 0.21 | 1.22 ± 0.11 | 24.9 ± 1.1 |
| -NH-C(O)C≡C- (alkyne) | 1.31 (C=O) | 122.6 | 3.45 ± 0.15 | 0.87 ± 0.08 | 15.3 ± 0.7 |
Compound Index
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: